molecular formula C11H12N2O B375607 2-[(Quinolin-2-yl)amino]ethan-1-ol CAS No. 332409-62-8

2-[(Quinolin-2-yl)amino]ethan-1-ol

Cat. No.: B375607
CAS No.: 332409-62-8
M. Wt: 188.23g/mol
InChI Key: MFOKDWUAYVSYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Quinolin-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C11H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol typically involves the reaction of quinoline with ethanolamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Quinolin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

2-[(Quinolin-2-yl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Quinolin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(quinolin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-7-12-11-6-5-9-3-1-2-4-10(9)13-11/h1-6,14H,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKDWUAYVSYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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